Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate
Overview
Description
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate is a compound that is formed as a result of an abnormal Barton–Zard reaction . It is derived from the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate under the Barton–Zard pyrrole synthesis conditions . This reaction gives ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate rather than the anticipated ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate .Chemical Reactions Analysis
The key chemical reaction involved in the formation of this compound is the Barton–Zard pyrrole synthesis . This reaction involves the use of 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate .Scientific Research Applications
Synthesis and Structural Analysis :
- The compound was obtained through an abnormal Barton–Zard reaction instead of the expected product, demonstrating a novel route in organic synthesis (Pelkey, Chang, & Gribble, 1996).
- A study on the one-step syntheses of pyrrolo[3,4-b]indole and pyrrolo[2,3-b]indole ring systems highlights different reaction pathways for similar compounds (Pelkey, 1997).
X-ray Crystallography :
- The X-ray crystallographic structure of a related compound, a stable, crystalline carbonic anhydride of an N-protected α-amino acid, was determined, indicating applications in structural analysis (Chan, Cooksey, & Crich, 1992).
Derivative Synthesis :
- Various derivatives of 1-(phenylsulfonyl)indole were synthesized, and their crystal structures determined, showing the versatility of the core structure in producing new compounds (Jasinski, Rinderspacher, & Gribble, 2009).
Cycloaddition Reactions :
- Research on regioselective 1,3-dipolar cycloaddition reactions involving similar compounds provided insights into synthesis pathways for pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).
Chemical Analysis and Synthesis :
- Studies on the preparation of alkyl-substituted indoles and their derivatives, including those with phenylsulfonyl groups, contribute to the field of synthetic organic chemistry (Fuji, Muratake, & Matsume, 1992).
Potential Antiviral Activity :
- The synthesis and antiviral activity of certain indole derivatives, although not directly mentioning Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate, provides context for potential biological applications of similar compounds (Ivashchenko et al., 2014).
Protective Groups in Synthesis :
- The compound's related arylsulfonyl groups have been studied as protective groups for carboxylic acids, indicating its role in synthetic strategies (Alonso, Nájera, & Varea, 2003).
Future Directions
properties
IUPAC Name |
ethyl 4-(benzenesulfonyl)-3H-pyrrolo[2,3-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-25-19(22)16-12-15-14-10-6-7-11-17(14)21(18(15)20-16)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAYTRJOISMLHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454840 | |
Record name | AGN-PC-0NFPT3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate | |
CAS RN |
182257-99-4 | |
Record name | AGN-PC-0NFPT3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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